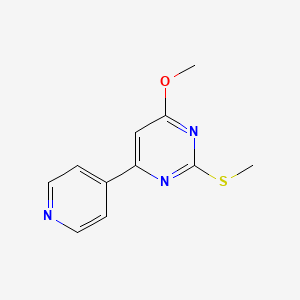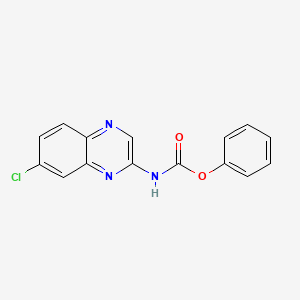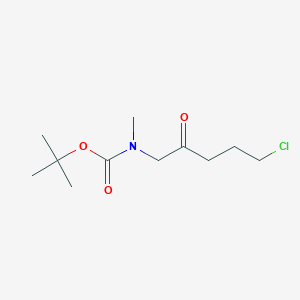
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid is a chemical compound with the molecular formula C15H14N2O3 It is a derivative of pyridine and propanoic acid, featuring a phenylcarbamoyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid typically involves the reaction of 6-aminonicotinic acid with phenyl isocyanate to form the phenylcarbamoyl derivative. This intermediate is then subjected to further reactions to introduce the propanoic acid moiety. The reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer or neurological disorders.
Industry: Utilized in the synthesis of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylcarbamoyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. Additionally, the pyridine ring can participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-Pyridyl)propionic acid: A similar compound with a pyridine ring and propanoic acid moiety but lacking the phenylcarbamoyl group.
2-(5-Phenyl-1H-indol-3-yl)acetic acid: Another compound with a phenyl group and a carboxylic acid moiety but with an indole ring instead of pyridine.
Uniqueness
2-(6-(Phenylcarbamoyl)pyridin-3-yl)propanoic acid is unique due to the presence of the phenylcarbamoyl group, which imparts distinct chemical properties and biological activities. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C15H14N2O3 |
|---|---|
Molekulargewicht |
270.28 g/mol |
IUPAC-Name |
2-[6-(phenylcarbamoyl)pyridin-3-yl]propanoic acid |
InChI |
InChI=1S/C15H14N2O3/c1-10(15(19)20)11-7-8-13(16-9-11)14(18)17-12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18)(H,19,20) |
InChI-Schlüssel |
WJVNFWMOWMTBMI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CN=C(C=C1)C(=O)NC2=CC=CC=C2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]carbamate](/img/structure/B13888613.png)
![tert-butyl N-[2-hydroxy-1-(1-methylpyrazol-3-yl)ethyl]carbamate](/img/structure/B13888615.png)

![tert-butyl N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methyl]carbamate](/img/structure/B13888627.png)




![8-Quinolin-3-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13888659.png)

![(6S,7R)-3-(carbamoyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13888671.png)
